

# 1-(2-Bromophenyl)cyclopropanecarboxylic acid chemical properties

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## Compound of Interest

Compound Name: 1-(2-Bromophenyl)cyclopropanecarboxylic acid

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An In-depth Technical Guide to **1-(2-Bromophenyl)cyclopropanecarboxylic Acid**: Properties, Reactivity, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(2-Bromophenyl)cyclopropanecarboxylic acid**, a versatile building block in modern chemical research and drug discovery. We will delve into its core chemical properties, spectroscopic profile, reactivity, and strategic applications, offering field-proven insights for researchers, chemists, and drug development professionals.

## Introduction: A Molecule of Strategic Importance

**1-(2-Bromophenyl)cyclopropanecarboxylic acid** is a bifunctional organic compound featuring a highly strained cyclopropyl ring and a synthetically versatile bromophenyl group attached to a carboxylic acid moiety. This unique combination of structural features makes it a valuable intermediate for introducing complex scaffolds in medicinal chemistry and materials science.

The cyclopropane ring is not merely a linker; its distinct stereoelectronic properties, including enhanced  $\pi$ -character in its C-C bonds and conformational rigidity, are frequently exploited to improve pharmacological properties.<sup>[1][2]</sup> These properties can enhance metabolic stability,

binding potency, and membrane permeability in drug candidates.[\[1\]](#)[\[2\]](#) The ortho-bromine atom on the phenyl ring serves as a crucial handle for a wide array of cross-coupling reactions, enabling late-stage functionalization and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

## Core Chemical and Physical Properties

The fundamental properties of **1-(2-Bromophenyl)cyclopropanecarboxylic acid** are summarized below. These data are essential for planning reactions, purification, and analytical characterization.

Property	Value	Source(s)
CAS Number	124276-87-5	<a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> BrO <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	241.08 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Solid	<a href="#">[5]</a>
InChI Key	BJFFZQJYJMQPHY-UHFFFAOYSA-N	<a href="#">[4]</a>
SMILES	C1CC1(C2=CC=CC=C2Br)C(=O)O	<a href="#">[4]</a>
Predicted XlogP	2.4	<a href="#">[4]</a>
Predicted pKa	4.53 ± 0.10	<a href="#">[7]</a>

## Spectroscopic Profile: A Guide to Characterization

Accurate characterization is the bedrock of chemical synthesis. The following sections detail the expected spectroscopic signatures for **1-(2-Bromophenyl)cyclopropanecarboxylic acid**, providing a reference for structural verification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments.
  - Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically in the  $\delta$  10-12 ppm range. Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.[8][9]
  - Aromatic Protons ( $\text{C}_6\text{H}_4\text{Br}$ ): Four protons exhibiting complex multiplets in the aromatic region (approximately  $\delta$  7.0-7.8 ppm). The ortho-substitution pattern leads to a characteristic splitting pattern.
  - Cyclopropyl Protons (- $\text{CH}_2\text{-CH}_2$ -): The four methylene protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the upfield region, generally between  $\delta$  1.0-2.0 ppm.
- $^{13}\text{C}$  NMR: The carbon spectrum provides a map of the carbon skeleton.
  - Carbonyl Carbon (-COOH): A signal in the deshielded region of  $\delta$  165-185 ppm.[8]
  - Aromatic Carbons: Six distinct signals between  $\delta$  120-145 ppm. The carbon atom directly bonded to the bromine (C-Br) will have a characteristic shift, as will the ipso-carbon attached to the cyclopropyl ring.
  - Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropyl ring bonded to both the phenyl group and the carboxyl group.
  - Methylene Carbons (- $\text{CH}_2$ -): Signals for the two equivalent  $\text{CH}_2$  carbons of the cyclopropane ring in the upfield region.

## Infrared (IR) Spectroscopy

The IR spectrum is highly diagnostic for the carboxylic acid functional group.[8]

- O-H Stretch: A very broad and strong absorption band is expected in the  $2500\text{-}3300\text{ cm}^{-1}$  region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[8]
- C=O Stretch: A strong, sharp absorption between  $1710\text{ cm}^{-1}$  (for the hydrogen-bonded dimer) and  $1760\text{ cm}^{-1}$  (for the monomer).[8]

- Aromatic C=C Stretch: Medium intensity peaks around 1450-1600 cm<sup>-1</sup>.
- C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and elemental composition.

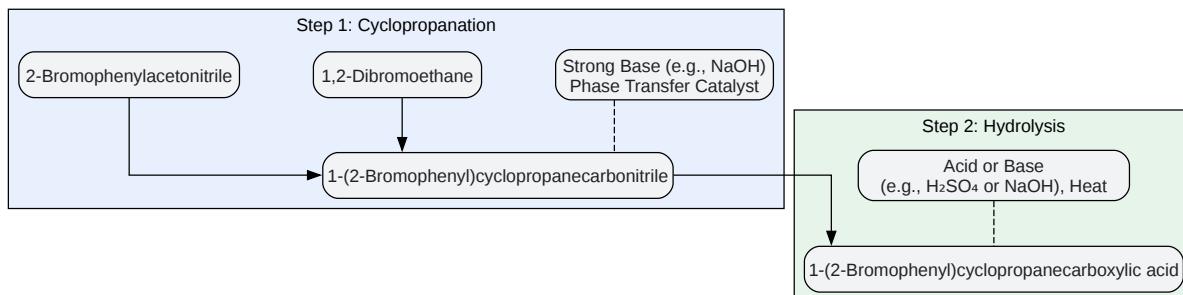
- Molecular Ion (M<sup>+</sup>): A characteristic pair of peaks of nearly equal intensity at m/z values corresponding to the two major isotopes of bromine (<sup>79</sup>Br and <sup>81</sup>Br). The expected masses would be approximately 239.978 Da and 241.976 Da.[\[4\]](#)
- Fragmentation: Common fragmentation pathways include the loss of the carboxyl group (-COOH, 45 Da) and subsequent fragmentation of the bromophenylcyclopropane cation.

## Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of **1-(2-Bromophenyl)cyclopropanecarboxylic acid** is key to its effective use as a chemical intermediate.

## Synthetic Pathway

A common and logical approach to synthesizing this molecule involves a cyclopropanation reaction followed by hydrolysis. The workflow below outlines a plausible route starting from 2-bromophenylacetonitrile.



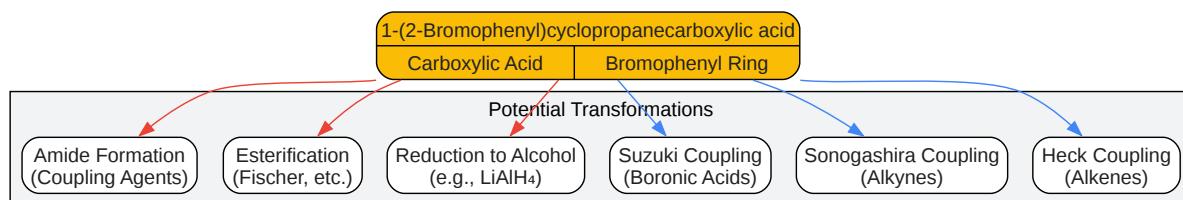
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Caption: Synthetic workflow for **1-(2-Bromophenyl)cyclopropanecarboxylic acid**.

This two-step process first establishes the cyclopropyl ring via a double alkylation of the acidic alpha-carbon of the nitrile, followed by a robust hydrolysis step to convert the nitrile to the desired carboxylic acid.[10][11][12]

## Core Reactivity

The molecule's reactivity is governed by its three key components: the carboxylic acid, the bromophenyl ring, and the cyclopropyl group.



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## Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. synquestlabs.com [synquestlabs.com]
- 4. PubChemLite - 1-(2-bromophenyl)cyclopropanecarboxylic acid (C<sub>10</sub>H<sub>9</sub>BrO<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- 5. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | 77255-26-6 [amp.chemicalbook.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
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